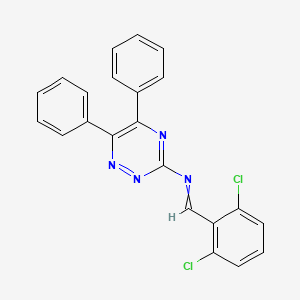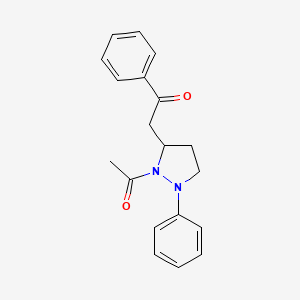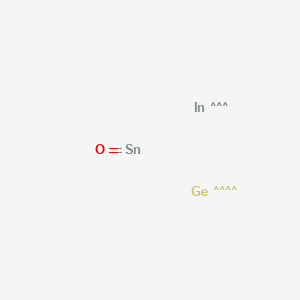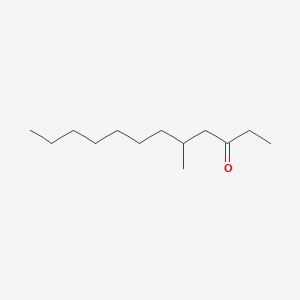
5-Methyldodecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyldodecan-3-one is an organic compound with the molecular formula C13H26O It is a ketone with a twelve-carbon chain and a methyl group attached to the fifth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyldodecan-3-one can be achieved through several methods. One common approach involves the oxidation of 5-methyldodecan-3-ol using an oxidizing agent such as chromium trioxide or potassium permanganate. The reaction is typically carried out under acidic conditions to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 5-methyldodecan-3-ol. This process involves the use of a metal catalyst, such as palladium or platinum, at elevated temperatures. The reaction conditions are optimized to achieve high yields and purity of the desired ketone.
化学反応の分析
Types of Reactions
5-Methyldodecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to the corresponding alcohol, 5-methyldodecan-3-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ketone group can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in sulfuric acid or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: Formation of 5-methyldodecanoic acid.
Reduction: Formation of 5-methyldodecan-3-ol.
Substitution: Formation of various substituted ketones depending on the nucleophile used.
科学的研究の応用
5-Methyldodecan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 5-Methyldodecan-3-one involves its interaction with specific molecular targets. As a ketone, it can participate in various biochemical pathways, including enzyme-catalyzed reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and undergo nucleophilic attack, influencing the activity of enzymes and other proteins.
類似化合物との比較
Similar Compounds
5-Methyldodecan-3-ol: The corresponding alcohol of 5-Methyldodecan-3-one.
5-Methyldodecanoic acid: The oxidized form of this compound.
10-Methyldodecan-5-olide: A structurally similar lactone.
Uniqueness
This compound is unique due to its specific ketone structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.
特性
CAS番号 |
145123-02-0 |
|---|---|
分子式 |
C13H26O |
分子量 |
198.34 g/mol |
IUPAC名 |
5-methyldodecan-3-one |
InChI |
InChI=1S/C13H26O/c1-4-6-7-8-9-10-12(3)11-13(14)5-2/h12H,4-11H2,1-3H3 |
InChIキー |
YWTLQKATMKGMPN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(C)CC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


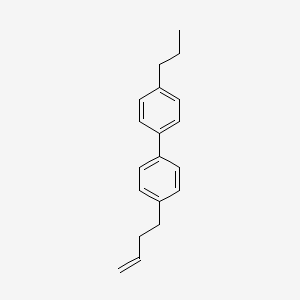
![1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12552404.png)
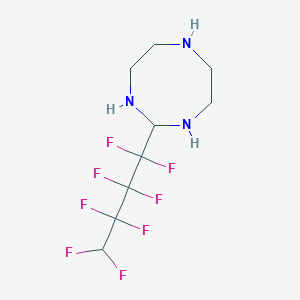

![(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone](/img/structure/B12552424.png)
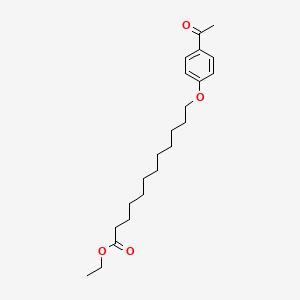
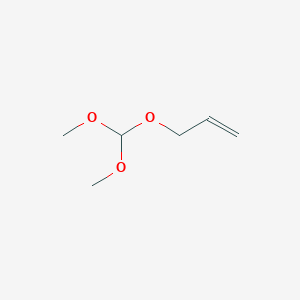
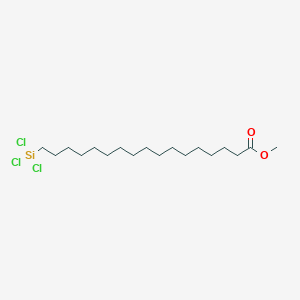
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)
